N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a pyridine derivative characterized by a methoxy group at the 4-position of the pyridine ring and a 2,2-dimethylpropionamide (pivalamide) substituent at the 2-position. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol (CAS 898561-60-9) . The methoxy group and pivalamide moiety influence its physicochemical properties, such as solubility and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-9-7-8(15-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKXCRFGEHVAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640067 | |
| Record name | N-(4-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-60-9 | |
| Record name | N-(4-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 4-methoxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-pyridinecarboxylic acid derivatives.
Reduction: Formation of 2,2-dimethyl-1-propanol derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can be synthesized through various methods involving the reaction of pyridine derivatives with propionamide. The structure includes a pyridine ring substituted with a methoxy group and a branched alkyl chain, which contributes to its unique properties.
Key Synthesis Method:
- Reagents Used: 4-Methoxypyridine, 2,2-dimethylpropionyl chloride.
- Reaction Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.
Antimigraine Activity
One of the most notable applications of this compound is in the treatment of migraine disorders. It serves as an intermediate in the synthesis of lasmiditan, a drug approved for acute migraine treatment. Lasmiditan acts as a selective agonist of the serotonin receptor subtype 5-HT1F, which plays a crucial role in migraine pathophysiology.
Case Study:
- Study Reference: The efficacy of lasmiditan was evaluated in clinical trials where it demonstrated significant reductions in headache severity compared to placebo.
- Results: Patients reported relief from migraine symptoms within two hours of administration.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. These compounds have shown promise as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression.
Data Table: Anticancer Activity
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.69 | HeLa |
| Doxorubicin (Control) | 2.29 | HeLa |
Pharmacological Insights
The pharmacological profile of this compound suggests that it possesses favorable properties for drug development:
- Solubility: The compound exhibits good solubility in organic solvents, facilitating its use in pharmaceutical formulations.
- Stability: It maintains structural integrity under various pH conditions, making it suitable for oral and injectable formulations.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The methoxy group and the propionamide moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Properties and Reactivity
Methoxy vs. Hydroxy Groups
- Methoxy (OCH₃) : Compounds like this compound exhibit moderate lipophilicity due to the electron-donating methoxy group, which may enhance membrane permeability compared to hydroxylated analogs .
- Hydroxy (OH) : N-(4-Hydroxypyridin-3-yl)-2,2-dimethylpropanamide is more polar, enabling stronger hydrogen bonding, which could improve aqueous solubility but reduce bioavailability .
Formyl and Amino Substituents
- Formyl (CHO) : The formyl group in N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide provides a reactive site for condensation reactions, making it valuable for synthesizing imines or hydrazones .
- Amino (NH₂): N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide’s amino group facilitates interactions with biological targets, such as kinase enzymes, highlighting its role in central nervous system drug development .
Biological Activity
N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 208.3 g/mol
- CAS Number : 898561-60-9
The compound features a pyridine ring substituted with a methoxy group and a propionamide moiety, which enhances its solubility and reactivity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions with biological targets, influencing its binding affinity and biological effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways through:
- Hydrogen Bonding : The methoxy group facilitates interactions with target proteins.
- Hydrophobic Interactions : The propionamide moiety enhances binding affinity to lipid membranes and proteins.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
3. Interaction with Cannabinoid Receptors
This compound has been investigated for its potential as a modulator of cannabinoid receptors (CB1 and CB2). This interaction may provide therapeutic benefits in pain management and other disorders associated with the endocannabinoid system .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methoxy-2-pyridinecarboxylic acid | Methoxy group on pyridine | Antimicrobial properties |
| 2,2-Dimethylpropionamide | Simple propionamide structure | General pharmacological activity |
| N-(3-Dimethoxymethyl-pyridin-4-yl) | Dimethoxymethyl substitution | Antifungal activity |
The combination of the methoxy group and the propionamide moiety in this compound imparts distinct chemical properties that enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anti-inflammatory Mechanisms : In an animal model of arthritis, treatment with this compound resulted in decreased swelling and reduced levels of inflammatory markers in serum .
- Cannabinoid Receptor Modulation : Preliminary findings suggest that this compound may act as an antagonist at CB1 receptors, providing insights into its potential use in managing conditions like obesity and metabolic syndrome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
